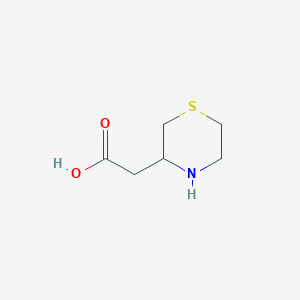
2-(Thiomorpholin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiomorpholin-3-yl)acetic acid is an organic compound that features a thiomorpholine ring attached to an acetic acid moiety Thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Thiomorpholin-3-yl)acetic acid can be synthesized through a multi-step process. One common method involves the reaction of thiomorpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Thiomorpholine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiomorpholin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiomorpholine ring.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiomorpholine derivatives.
Substitution: Various substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Thiomorpholin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Thiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an inhibitor of certain enzymes, affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiomorpholino-5-Aryl-6H-1,3,4-Thiadiazine Hydrobromides: These compounds contain a thiomorpholine fragment and exhibit similar biological activities.
Thiazoles: These heterocyclic compounds also contain sulfur and nitrogen atoms and have diverse biological activities.
Uniqueness
2-(Thiomorpholin-3-yl)acetic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C6H11NO2S |
|---|---|
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
2-thiomorpholin-3-ylacetic acid |
InChI |
InChI=1S/C6H11NO2S/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9) |
Clave InChI |
LGAAALNRLPZWHG-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC(N1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)

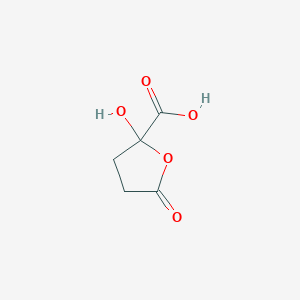
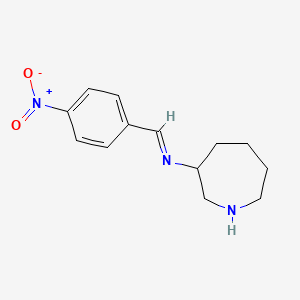

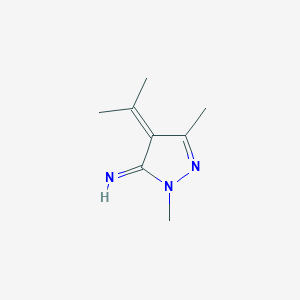
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
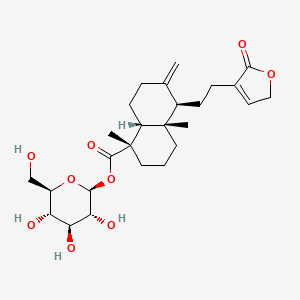
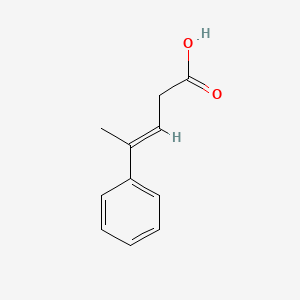
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
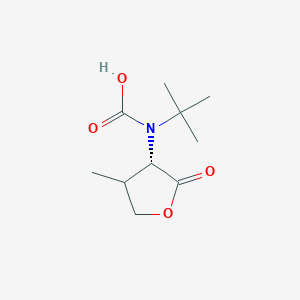
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
